2-Chloro-2',4'-difluoroacetophenone

Catalog No.
S1485511
CAS No.
51336-94-8
M.F
C8H5ClF2O
M. Wt
190.57 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-2',4'-difluoroacetophenone

CAS Number

51336-94-8

Product Name

2-Chloro-2',4'-difluoroacetophenone

IUPAC Name

2-chloro-1-(2,4-difluorophenyl)ethanone

Molecular Formula

C8H5ClF2O

Molecular Weight

190.57 g/mol

InChI

InChI=1S/C8H5ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2

InChI Key

UENGBOCGGKLVJJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl

Synonyms

2-Chloro-1-(2,4-difluorophenyl)ethanone; Chloromethyl 2,4-Difluorophenyl Ketone; α-Chloro-2,4-difluoroacetophenone;

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCl

Difluoromethylation of Phenols

One primary application of 2-Chloro-2',4'-difluoroacetophenone involves the difluoromethylation of phenols. This reaction yields aryl difluoromethyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other functional molecules. The presence of the fluorine atoms on the molecule enhances its reactivity, making it an effective reagent for this transformation [1].

Studies have shown that 2-Chloro-2',4'-difluoroacetophenone can be used in this reaction under mild conditions, employing a base and an aqueous solvent system. This makes it a more attractive option compared to traditional methods that often require harsh reaction conditions [1].

Source

[1] Sigma-Aldrich - Product Page for 2-Chloro-2',4'-difluoroacetophenone ()

Precursor in the Baylis-Hillman Reaction

2-Chloro-2',4'-difluoroacetophenone can also serve as a precursor in the Baylis-Hillman reaction. This reaction allows for the synthesis of complex molecules with functionalities containing both chloro and difluoromethyl groups. These functionalities can be crucial for the biological activity of certain drug candidates [2].

Research suggests that using 2-Chloro-2',4'-difluoroacetophenone in the Baylis-Hillman reaction with fluoroalkyl ketones leads to the formation of products containing the desired chlorodifluoromethyl motif [2]. This opens doors for the development of novel pharmaceuticals with potentially enhanced properties.

Source

[2] Sigma-Aldrich - Product Description for 2-Chloro-2,2-difluoroacetophenone (Related Compound) ()

2-Chloro-2',4'-difluoroacetophenone is an organic compound with the molecular formula C₈H₅ClF₂O and a CAS registry number of 51336-94-8. This compound features a phenyl ring substituted with a chloro group and two fluorine atoms on the acetophenone structure. It is recognized for its distinctive chemical properties, including a melting point of approximately 40-42 °C and a boiling point around 210 °C. The compound is classified as a hazardous material, with potential corrosive effects on skin and eyes, necessitating careful handling .

Involving this compound include:

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under suitable conditions.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, typically using reducing agents like lithium aluminum hydride.
  • Aldol Condensation: Under basic conditions, it can participate in aldol condensation reactions due to its carbonyl functionality.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research into the biological activity of 2-Chloro-2',4'-difluoroacetophenone indicates potential pharmacological applications. Preliminary studies suggest that it may exhibit antimicrobial properties, particularly against certain bacterial strains. Additionally, its structural features may contribute to cytotoxic effects in specific cancer cell lines, although further investigation is needed to fully elucidate these biological interactions .

2-Chloro-2',4'-difluoroacetophenone can be synthesized through several methods, including:

  • Halogenation of Acetophenone: Acetophenone can be treated with chlorine and fluorine sources under controlled conditions to introduce the halogen substituents.
  • Direct Fluorination: Using fluorinating agents like sulfur tetrafluoride or elemental fluorine on acetophenone derivatives.
  • Electrophilic Aromatic Substitution: The introduction of chlorine and fluorine groups onto the aromatic ring can also occur through electrophilic aromatic substitution methods.

These synthesis routes allow for the modification of the compound's structure to enhance its properties for specific applications .

The applications of 2-Chloro-2',4'-difluoroacetophenone span various fields:

  • Pharmaceutical Industry: Potential use as an intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: May serve as a precursor for agrochemicals or pesticides.
  • Material Science: Utilized in the development of specialty polymers or coatings that require specific chemical resistance properties.

These applications underscore the compound's significance in both industrial and research settings .

Interaction studies involving 2-Chloro-2',4'-difluoroacetophenone focus on its reactivity with biological molecules and other chemical agents. Investigations have shown that it may interact with proteins or nucleic acids, potentially leading to alterations in biological pathways. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts .

Several compounds share structural similarities with 2-Chloro-2',4'-difluoroacetophenone, including:

Compound NameMolecular FormulaUnique Features
2-ChloroacetophenoneC₈H₇ClOLacks fluorine substituents
2,4-DifluoroacetophenoneC₈H₇F₂OContains no chlorine; only difluorinated
2-Bromo-2',4'-difluoroacetophenoneC₈H₅BrF₂OBromine instead of chlorine

The uniqueness of 2-Chloro-2',4'-difluoroacetophenone lies in its combination of both chlorine and fluorine substituents on the acetophenone structure, which may impart distinct chemical reactivity and biological properties not found in other similar compounds .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (97.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

51336-94-8

Wikipedia

2-Chloro-2',4'-difluoroacetophenone

Dates

Modify: 2023-08-15

Explore Compound Types